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molecular formula C7H15NO3 B8337393 Carbamic acid, (2-butoxyethyl)ester CAS No. 16006-08-9

Carbamic acid, (2-butoxyethyl)ester

Cat. No. B8337393
M. Wt: 161.20 g/mol
InChI Key: QHHQZURUTXQADT-UHFFFAOYSA-N
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Patent
US04156784

Procedure details

60 parts of urea are mixed with 177 parts of butylglycol and 3 parts of a cation exchanger which is commercially available under the registered name Lewatit CA 9259 and, having been treated in accordance with Example (1 a), contains nickel, in a stirred apparatus. The mixture is heated to 135° C., whilst stirring. It is then heated for 10 hours at 140° C. After cooling, the mixture is filtered and the excess butylglycol is distilled from the filtrate under reduced pressure. 158 parts of n-butoxyethyl carbamate (corresponding to 98% of theory, based on urea) are obtained. On distillation of the end product in a high vacuum, a residue of only 0.9% by weight is left. The pure butoxyethyl carbamate has a boiling point 118°-120° C. at 0.2 mm Hg.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](N)=[O:3].[CH3:5][CH2:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12]>[Ni]>[C:2](=[O:3])([O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][CH2:6][CH3:5])[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then heated for 10 hours at 140° C
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the excess butylglycol is distilled from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(OCCOCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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